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Compound of Interest

Compound Name: MOG(35-55)

Cat. No.: B612354

For researchers, scientists, and drug development professionals, the choice of antigen for
inducing Experimental Autoimmune Encephalomyelitis (EAE) is a critical decision that shapes
the trajectory of preclinical studies in multiple sclerosis (MS). The two most widely employed
encephalitogenic peptides, Myelin Oligodendrocyte Glycoprotein (35-55) (MOG(35-55)) and
Proteolipid Protein (139-151) (PLP(139-151)), elicit distinct disease phenotypes, each modeling
different aspects of human MS. This guide provides a comprehensive comparison of these two
models, supported by experimental data and detailed protocols, to aid in the selection of the
most appropriate model for specific research questions.

At a Glance: Key Differences in EAE Models

The selection between MOG(35-55) and PLP(139-151) for EAE induction hinges on the
desired disease course and the specific immunological pathways under investigation. MOG(35-
55) typically induces a chronic, progressive disease in C57BL/6 mice, mirroring the primary
progressive form of MS. In contrast, PLP(139-151) in SJL mice results in a relapsing-remitting
phenotype, which is characteristic of the most common form of MS.[1][2]
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Feature

MOG(35-55) Induced EAE

PLP(139-151) Induced EAE

Typical Mouse Strain

C57BL/6[3][4][5][6]

SJIL[7][8][9]

Disease Course

Chronic, progressive

paralysis[2][4]

Relapsing-remitting
paralysis[2][7][8]

Typical Onset

9-14 days post-

immunization[4][5]

10-15 days post-immunization
(without PTX)[7]

Disease Incidence

80-100%][3][4]

90-100%][7]

Mean Maximum Score

2.5 - 3.5[4]

2.0 - 3.5 (first wave)[7]

Key Immunopathology

T-cell (predominantly Thl and
Th17) and B-cell involvement;
extensive CNS inflammation

and demyelination.[10][11][12]

Primarily T-cell mediated
(Thl); epitope spreading is a
noted feature.[13][14]

Pertussis Toxin (PTX)

Required for robust disease
induction.[3][4][5]

Optional; increases severity of
the initial phase but can

reduce relapse rate.[7][9]

Experimental Protocols

Detailed methodologies for the induction of EAE using MOG(35-55) and PLP(139-151) are
provided below. These protocols represent commonly used procedures and may require

optimization based on specific laboratory conditions and reagent sources.

MOG(35-55)-Induced EAE in C57BL/6 Mice

This protocol is adapted from established methods for inducing a chronic EAE model.[3][4][5]

Materials:

¢ MOG(35-55) peptide

o Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

e Pertussis Toxin (PTX)
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» Phosphate Buffered Saline (PBS)
e Female C57BL/6 mice (8-12 weeks old)
Procedure:

e Antigen Emulsion Preparation: Prepare an emulsion of MOG(35-55) in CFA. A common
concentration is 1-2 mg/mL of MOG(35-55). Ensure a stable emulsion is formed by vigorous
mixing or sonication.

e Immunization (Day 0): Anesthetize the mice. Subcutaneously inject 100-200 L of the
MOG(35-55)/CFA emulsion, typically split over two sites on the flank.

o Pertussis Toxin Administration (Day 0 and Day 2): Administer PTX intraperitoneally. A typical
dose is 100-200 ng per mouse in PBS. The first injection is given shortly after the
immunization, and the second injection is administered 48 hours later.[5][6]

 Clinical Scoring: Begin daily monitoring of the mice for clinical signs of EAE from day 7 post-
immunization. Use a standardized 0-5 scoring scale (see table below).

PLP(139-151)-Induced EAE in SJL Mice

This protocol outlines the induction of a relapsing-remitting EAE model.[7][8][9]

Materials:

PLP(139-151) peptide

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

(Optional) Pertussis Toxin (PTX)

Phosphate Buffered Saline (PBS)

Female SJL mice (8-12 weeks old)

Procedure:
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Antigen Emulsion Preparation: Prepare a stable emulsion of PLP(139-151) in CFA. A typical
concentration for the peptide is 1 mg/mL.

Immunization (Day 0): Anesthetize the mice. Inject 100 L of the PLP(139-151)/CFA
emulsion subcutaneously, usually at the base of the tail or over the flank.

Pertussis Toxin Administration (Optional): If a more severe initial disease phase is desired,
PTX can be administered intraperitoneally on the day of immunization. However, this may
reduce the incidence and severity of relapses.[7][9]

Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-
immunization, using a standard 0-5 scoring system.

Standard EAE Clinical Scoring Scale:

Score Clinical Signs

0 No clinical signs

1 Limp tail

2 Hind limb weakness or wobbly gait

3 Complete hind limb paralysis

4 Complete hind limb and partial forelimb
paralysis

5 Moribund or dead

Immunological Profiles: A Comparative Overview

Th
pa

e immune response elicited by MOG(35-55) and PLP(139-151) exhibits notable differences,
rticularly in the cytokine milieu that drives the autoimmune attack.
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MOG(35-55) Model

Cytokine PLP(139-151) Model (SJL)
(C57BLI6)
Key pathogenic cytokine, high
Elevated, contributes to yP g Y o 9
IFN-y (Thl) ) ) levels are characteristic.[14]
inflammation.[11][15]
[16]
Present and contributes to
Crucial for disease induction pathology, but IFN-y is often
IL-17 (Th17)

and severity.[10][11][17]

considered more dominant.[14]
[18]

IL-4, IL-10 (Th2)

Generally low during active
disease, associated with

regulation.[11]

Can be involved in the
remission phases of the

disease.[16]

Pro-inflammatory cytokine

Contributes to the

TNF-a ) ) inflammatory cascade in the
involved in CNS damage.
CNS.[19]
Essential for the development ] )
) Plays a role in promoting Th17
IL-23 and maintenance of

pathogenic Th17 cells.[10]

responses.

Visualizing the Pathways and Processes

To further elucidate the experimental and biological distinctions between these two EAE

models, the following diagrams illustrate the induction workflow and the key signaling pathways

involved.
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Caption: Experimental workflows for MOG(35-55) and PLP(139-151) EAE induction.
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Caption: Generalized T-cell signaling pathways in the pathogenesis of EAE.
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In conclusion, both MOG(35-55) and PLP(139-151) are invaluable tools for modeling multiple
sclerosis. The choice between them should be guided by the specific research aims, whether
the focus is on chronic progressive disease mechanisms or the dynamics of relapse and
remission. A thorough understanding of their distinct immunological and pathological features is
paramount for the successful design and interpretation of preclinical studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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